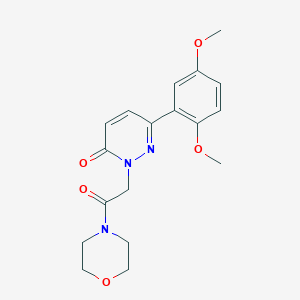

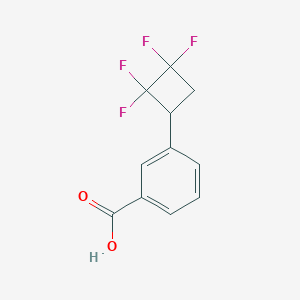

![molecular formula C16H10N2O2S2 B2724188 Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate CAS No. 329910-14-7](/img/structure/B2724188.png)

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for this compound is not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Drug Discovery

Benzo[d]thiazole derivatives serve as key components in the synthesis of new compounds with potential bioactivities. For instance, Durcik et al. (2020) highlighted the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks for drug discovery, demonstrating the flexibility of benzo[d]thiazole derivatives in exploring chemical space for target ligand development (Durcik et al., 2020).

Corrosion Inhibition

Benzo[d]thiazole derivatives, including related compounds, have been studied for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives to investigate their corrosion inhibiting effect against steel in acidic solutions, showing significant inhibition efficiencies which indicate their potential utility in industrial applications (Hu et al., 2016).

Anticancer Research

A novel series of benzo[d]thiazole-2-carboxamide derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines, suggesting their potential as epidermal growth factor receptor (EGFR) inhibitors. This study highlights the promise of benzo[d]thiazole derivatives in the development of new anticancer agents (Zhang et al., 2017).

Anti-Mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds have been identified as new anti-mycobacterial chemotypes, with several compounds showing potential anti-tubercular activity. This research underscores the application of benzo[d]thiazole derivatives in developing treatments against Mycobacterium tuberculosis (Pancholia et al., 2016).

Orientations Futures

The future directions for the study of Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate and related compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and detailed studies of their mechanisms of action. Additionally, the design and development of potent inhibitors with enhanced anti-tubercular activity could be a promising area of research .

Mécanisme D'action

Target of Action

The primary target of Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate is the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell-cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

This compound: interacts with its targets by inhibiting the quorum sensing pathways . This inhibition prevents bacteria from coordinating their behaviors, which can lead to a reduction in biofilm formation, virulence production, and other pathogenic behaviors .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to communicate and coordinate behaviors. By inhibiting these pathways, This compound can disrupt bacterial communication and coordination, potentially leading to a reduction in pathogenic behaviors .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of quorum sensing pathways in bacteria . This inhibition can disrupt bacterial communication and coordination, potentially leading to a reduction in pathogenic behaviors such as biofilm formation and virulence production .

Propriétés

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2S2/c19-16(15-18-11-6-2-4-8-13(11)22-15)20-9-14-17-10-5-1-3-7-12(10)21-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQINADZDDWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

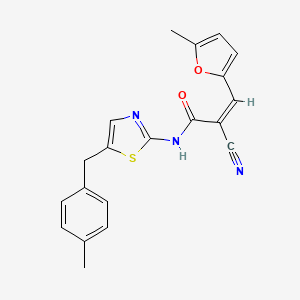

![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)

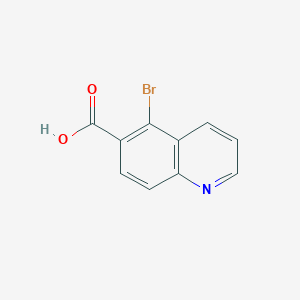

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)

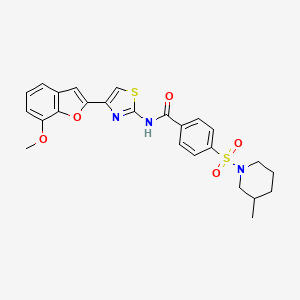

![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2724112.png)

![Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B2724117.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2724119.png)

![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2724122.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2724125.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2724128.png)